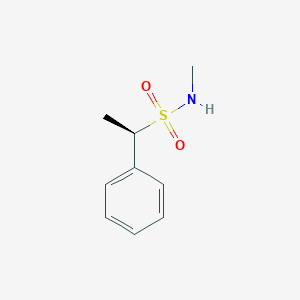
(1R)-N-methyl-1-phenylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-N-methyl-1-phenylethane-1-sulfonamide is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-methyl-1-phenylethane-1-sulfonamide typically involves the reaction of (1R)-1-phenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-N-methyl-1-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Scientific Research Applications
(1R)-N-methyl-1-phenylethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-N-methyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The chiral center allows for enantioselective interactions, which can be crucial in biological systems.
Comparison with Similar Compounds
Similar Compounds
(1S)-N-methyl-1-phenylethane-1-sulfonamide: The enantiomer of the compound, which may have different biological activities.
N-methyl-1-phenylethane-1-sulfonamide: The racemic mixture of the compound.
N-methyl-1-phenylethane-1-sulfonic acid: A related compound with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
(1R)-N-methyl-1-phenylethane-1-sulfonamide is unique due to its chiral center, which allows for specific enantioselective interactions. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition in biological systems.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
(1R)-N-methyl-1-phenylethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-8(13(11,12)10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1 |
InChI Key |
YTDGYEVCKSVELT-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)S(=O)(=O)NC |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















